
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a complex organometallic compound. It is notable for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis. The presence of palladium(2+) in the compound is crucial for its catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of palladium(2+) with ligands such as (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium and methyl-(2-phenylphenyl)azanide. Methanesulfonic acid is often used as a counterion to balance the charge of the complex. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium center. The reaction is typically carried out in a solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve scalability. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized, altering its catalytic properties.
Reduction: Reduction reactions can regenerate the active palladium(0) species from palladium(2+).
Substitution: Ligand exchange reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange often involves phosphines or amines under mild conditions.
Major Products
The major products of these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the products are typically biaryl compounds or other coupled products.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: Investigated for its potential in bioconjugation reactions, where it can link biomolecules.
Medicine: Explored for its role in drug synthesis, particularly in the formation of complex pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials science for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves the coordination of palladium(2+) with the ligands, which facilitates the activation of substrates for catalytic reactions. The palladium center undergoes cycles of oxidation and reduction, enabling it to mediate various chemical transformations. The molecular targets include organic halides and organometallic reagents, which are activated through oxidative addition and reductive elimination pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in similar catalytic applications but lacks the palladium center.
Protoporphyrin IX: Involved in biological systems but has different coordination chemistry.
Polynitroaromatic compounds: Used in different types of reactions, primarily in explosives and dyes.
Uniqueness
The uniqueness of (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) lies in its palladium center, which provides exceptional catalytic properties for cross-coupling reactions. This makes it highly valuable in organic synthesis, particularly for forming complex molecules with high precision.
Properties
Molecular Formula |
C53H48NO4P2PdS+ |
|---|---|
Molecular Weight |
963.4 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
ZLZQKYJCQDYFIA-UHFFFAOYSA-O |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


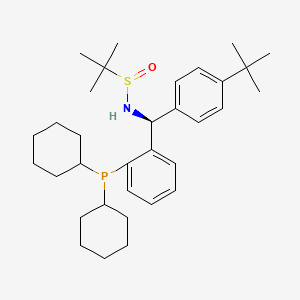
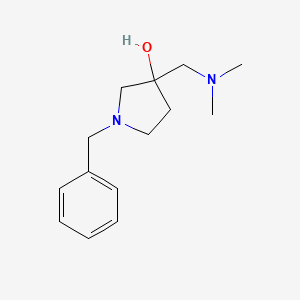
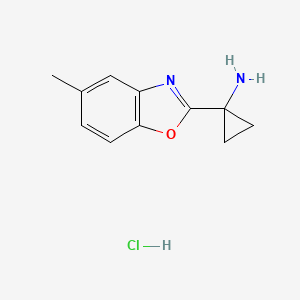
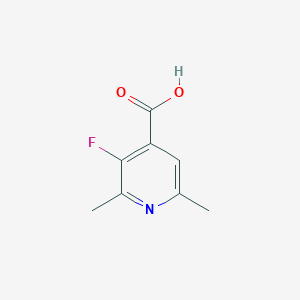
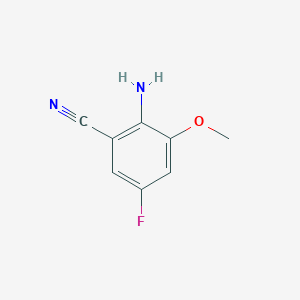
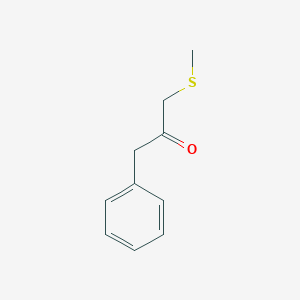
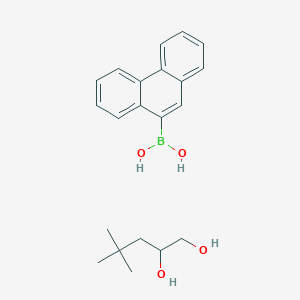
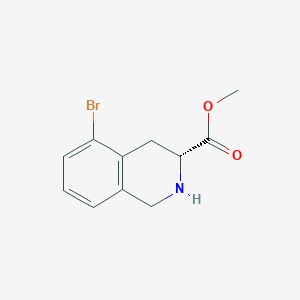
![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)





